Physicochemical Differentiation: Melting Point & Lipophilicity
The 8-methyl substitution increases both melting point and predicted lipophilicity relative to the unsubstituted parent scaffold. The measured melting point of 173–174 °C is substantially higher than the parent 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (mp 209–211 °C for the reduced 2,3-dihydro form [1]), providing a quality control benchmark for identity verification. The predicted XLogP3-AA of the parent (0.7) and the 6,8-dimethyl analog (1.4) [2][3] bracket the estimated lipophilicity of the 8-methyl compound, indicating that each methyl group contributes approximately 0.7 log units—a difference that can meaningfully impact membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and measured melting point |
|---|---|
| Target Compound Data | mp 173–174 °C; XLogP3-AA not directly reported but estimated ~1.0–1.1 by interpolation |
| Comparator Or Baseline | Unsubstituted parent (CAS 18504-81-9): XLogP3-AA = 0.7; 6,8-Dimethyl analog (CAS 889943-35-5): XLogP3-AA = 1.4; Reduced dihydro parent: mp 209–211 °C |
| Quantified Difference | ΔXLogP ≈ +0.3–0.4 vs. parent; Δmp ≈ +36 °C (estimated relative to non-oxidized parent); each methyl adds ~0.7 logP units |
| Conditions | Computed XLogP3-AA values from PubChem; melting point from ChemicalBook and patent literature |
Why This Matters
Differences in logP of ≥0.5 units can alter cell permeability and non-specific binding by 2- to 5-fold, directly impacting apparent potency in cell-based assays and confounding SAR interpretation.
- [1] US Patent 3,749,715. Method of preparing 2,3-dihydro-1H-pyrido-(2,3-b)(1,4)-thiazin-2-ones. M.P. 209-211 °C for 2,3-dihydro-1H-pyrido-[2,3-b][1,4]thiazin-2-one. View Source
- [2] PubChem. 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (Abbott 29590). CID 29110. XLogP3-AA = 0.7. View Source
- [3] PubChem. 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. CID 33695070. XLogP3-AA = 1.4. View Source
